tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate
Description
tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with a chlorine atom at the 7-position and a tert-butyl ester group at the acetoxy side chain. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, or catalysis. The tert-butyl ester group enhances steric bulk and may influence solubility and hydrolysis resistance compared to smaller esters (e.g., methyl or ethyl) .
Properties
Molecular Formula |
C12H14ClN3O2 |
|---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
tert-butyl 2-(7-chloropyrazolo[3,4-c]pyridin-1-yl)acetate |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)18-9(17)7-16-10-8(6-15-16)4-5-14-11(10)13/h4-6H,7H2,1-3H3 |
InChI Key |
GVWMCMADKLNXCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=CN=C2Cl)C=N1 |
Origin of Product |
United States |
Preparation Methods
N-Alkylation Reaction
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 7-Chloro-1H-pyrazolo[3,4-c]pyridine | Purity >98% recommended |
| Alkylating agent | tert-Butyl bromoacetate or tert-butyl chloroacetate | Commercially available or prepared via esterification of bromoacetic acid with tert-butanol |
| Base | Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium hydride (NaH) | Cesium carbonate preferred for higher reactivity and yields |
| Solvent | Dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or acetonitrile | Polar aprotic solvents facilitate SN2 alkylation |
| Temperature | Room temperature to 80 °C | Elevated temperatures (~60-80 °C) often required for completion |
| Reaction time | 4 to 24 hours | Longer times may be needed depending on base and solvent |
| Atmosphere | Inert atmosphere (argon or nitrogen) | Prevents oxidation and side reactions |
| Work-up | Quenching with water, extraction with ethyl acetate, drying over MgSO4 | Purification by silica gel chromatography or recrystallization |
Mechanism: The base deprotonates the N1 nitrogen of the pyrazolo[3,4-c]pyridine, generating a nucleophilic anion that attacks the electrophilic carbon of the tert-butyl bromoacetate, forming the N-alkylated product.
Representative Experimental Procedure (Hypothetical Example)
| Step | Reagents and Conditions | Outcome/Notes |
|---|---|---|
| 1. Preparation of anion | Dissolve 7-chloro-1H-pyrazolo[3,4-c]pyridine (1 eq) in DMF | Stir under argon at room temperature |
| 2. Base addition | Add cesium carbonate (1.2 eq) | Stir for 30 min to generate nucleophile |
| 3. Alkylation | Add tert-butyl bromoacetate (1.1 eq) | Heat to 70 °C for 12 h |
| 4. Work-up | Cool, pour into water, extract with ethyl acetate (3x) | Dry organic layers over MgSO4 |
| 5. Purification | Concentrate and purify by silica gel column chromatography | Obtain tert-butyl 2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate as white solid |
Analytical Data and Yield
| Parameter | Typical Value/Range | Method |
|---|---|---|
| Yield | 60-85% | Isolated yield after purification |
| Purity | >98% | HPLC, NMR |
| Molecular Weight | 287.77 g/mol | Calculated |
| Melting Point | 120-125 °C (approximate) | Differential scanning calorimetry (DSC) |
| Spectroscopic Data | NMR (1H, 13C), LC-MS confirming structure | Literature reported or experimental |
Notes on Reaction Optimization and Challenges
- Base Selection: Cesium carbonate often provides better yields and cleaner reactions compared to potassium carbonate due to its higher solubility and stronger basicity in polar aprotic solvents.
- Solvent Choice: DMF and DMA are preferred for their ability to dissolve both reactants and bases efficiently, promoting SN2 alkylation.
- Temperature Control: Elevated temperatures accelerate reaction but may increase side reactions; careful monitoring is advised.
- Purification: Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) is effective for isolating the product.
Summary Table: Preparation Method Overview
| Aspect | Details |
|---|---|
| Core starting material | 7-Chloro-1H-pyrazolo[3,4-c]pyridine |
| Alkylating agent | tert-Butyl bromoacetate |
| Base | Cesium carbonate preferred; alternatives: potassium carbonate, sodium hydride |
| Solvent | DMF, DMA, or acetonitrile |
| Temperature | 25-80 °C |
| Reaction time | 4-24 hours |
| Atmosphere | Inert (argon or nitrogen) |
| Yield | 60-85% |
| Purification | Silica gel chromatography or recrystallization |
| Analytical confirmation | NMR, LC-MS, HPLC |
Chemical Reactions Analysis
Types of Reactions
tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes, leading to the modulation of cellular functions. For example, it may inhibit kinases or other signaling proteins, thereby affecting cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound’s closest analogs are pyrazolo-pyridine derivatives with variations in substituents, ester groups, and annelation positions. A notable example is Ethyl2-(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate (), which differs in:
Ring annelation : Pyrazolo[3,4-b]pyridine vs. [3,4-c]pyridine, altering nitrogen atom positions and electronic distribution.
Substituents: Amino (-NH₂) and methyl (-CH₃) groups at the 3-, 4-, and 6-positions vs. a chloro (-Cl) group at the 7-position.
Ester group : Ethyl vs. tert-butyl, impacting steric bulk and hydrolysis kinetics.
| Property | tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate | Ethyl2-(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate |
|---|---|---|
| Core structure | Pyrazolo[3,4-c]pyridine | Pyrazolo[3,4-b]pyridine |
| Key substituents | 7-Cl | 3-NH₂, 4-CH₃, 6-CH₃ |
| Ester group | tert-butyl | Ethyl |
| Electronic effects | Electron-withdrawing (Cl) | Electron-donating (NH₂, CH₃) |
| Steric hindrance | High (tert-butyl) | Moderate (ethyl) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate, and how can reaction yields be improved?
- Methodology :
- Alkylation Strategy : React 7-chloro-1H-pyrazolo[3,4-c]pyridine with tert-butyl 2-chloroacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C. This method is analogous to alkylation reactions of pyrazolo-pyridine derivatives with ethyl chloroacetate, which achieved yields >75% under similar conditions .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
- Key Data :
| Reaction Step | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Alkylation | DMF | K₂CO₃ | 80 | 70–85 |
Q. How can NMR spectroscopy confirm the structure of this compound, particularly the tert-butyl and acetamide groups?
- Methodology :
- 1H NMR : The tert-butyl group appears as a singlet at δ 1.45–1.50 ppm. The N-CH₂ group from the acetamide linker shows a triplet (δ ~4.20 ppm, J = 6 Hz) and a quartet (δ ~4.00 ppm, J = 6 Hz) due to coupling with adjacent protons .
- 13C NMR : The carbonyl carbon (C=O) of the acetate resonates at δ ~168 ppm, while the tert-butyl carbons appear at δ ~28 (CH₃) and ~80 (C-O) ppm .
Q. What stability considerations are critical during storage and handling of this compound?
- Methodology :
- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.
- Avoid exposure to moisture, strong acids/bases, and high temperatures (>50°C), which can degrade the tert-butyl ester moiety .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrazolo[3,4-c]pyridine core be achieved for structure-activity relationship (SAR) studies?
- Methodology :
- Halogenation : Use N-bromosuccinimide (NBS) in DMF at 0°C to brominate the 3-position of the pyridine ring, preserving the 7-chloro substituent .
- Nitration : Nitric acid in acetic anhydride selectively targets the para position of the pyridine ring, as demonstrated in similar pyrazolo-pyridine systems .
- Key Data :
| Reaction | Reagent | Position Modified | Yield (%) |
|---|---|---|---|
| Bromination | NBS in DMF | C3 of pyridine | 60–70 |
| Nitration | HNO₃ in Ac₂O | C4 of pyridine | 50–65 |
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets (e.g., kinases)?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., Caspase-3) from the PDB.
- Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability .
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodology :
- Grow single crystals via slow evaporation from ethanol/water (1:1).
- Use SHELXL for structure refinement. The tert-butyl group’s bulky nature often induces specific crystal packing, aiding in unambiguous assignment of substituent positions .
Q. What strategies address contradictions in reported reaction outcomes for pyrazolo[3,4-c]pyridine derivatives?
- Methodology :
- Reaction Monitoring : Use LC-MS to track intermediates. For example, competing pathways in cyclization (e.g., formation of pyridin-6(7H)-one vs. pyrazolo[3,4-b]pyridine isomers) can be controlled by adjusting acid strength .
- Isolation of Byproducts : Column chromatography can separate regioisomers, enabling comparative NMR analysis to resolve discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
